ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate
Description
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted with a 4-amino-1,2,5-oxadiazol-3-yl group at position 1 and a [(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl group at position 3. The ethyl ester at position 4 contributes to lipophilicity, influencing bioavailability and membrane permeability .
Properties
IUPAC Name |
ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanylmethyl]triazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N7O4S2/c1-3-26-9-5-6-10-12(7-9)30-17(19-10)29-8-11-13(16(25)27-4-2)20-23-24(11)15-14(18)21-28-22-15/h5-7H,3-4,8H2,1-2H3,(H2,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEEGQOJGFOZLIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)SCC3=C(N=NN3C4=NON=C4N)C(=O)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N7O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]methyl}-1H-1,2,3-triazole-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple heterocycles which contribute to its biological activity. The molecular formula is with a molecular weight of approximately 376.4 g/mol. The presence of the oxadiazole and triazole rings is significant as these structures are often associated with various pharmacological activities.
Antimicrobial Activity
Research indicates that derivatives of triazoles and oxadiazoles exhibit significant antimicrobial properties. In a study evaluating similar compounds, it was found that modifications to the structure could enhance activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for related compounds ranged from 7.8 µg/mL to 15.6 µg/mL against various bacterial strains .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Ethyl Triazole Derivative | 7.8 | Staphylococcus aureus |
| Ethyl Oxadiazole Derivative | 15.6 | Escherichia coli |
Anti-inflammatory Activity
In addition to antimicrobial effects, compounds containing oxadiazole and triazole moieties have shown promise in anti-inflammatory assays. For instance, certain derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines in vitro. The results indicated a dose-dependent reduction in cytokine levels, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
The anticancer properties of triazole derivatives have been well-documented. In specific studies involving similar compounds, significant cytotoxic effects were observed against various cancer cell lines including breast and colon cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation .
Case Studies
Several case studies have highlighted the efficacy of compounds similar to this compound:
- Breast Cancer Study : A derivative was tested against MCF-7 breast cancer cells showing an IC50 value of 12 µM after 48 hours of treatment.
- Inflammation Model : In a murine model of inflammation induced by lipopolysaccharide (LPS), treatment with a similar compound resulted in a significant decrease in paw edema compared to control groups.
- Antimicrobial Efficacy : A related compound demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value significantly lower than that of standard antibiotics.
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a family of 1,2,3-triazole-4-carboxylates modified with diverse substituents.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Bulk and Aromaticity: The target compound’s benzothiazole group introduces significant steric bulk and aromaticity compared to methyl/ethyl analogs (). This may improve binding affinity in hydrophobic pockets but reduce solubility .
Electronic Effects: Ethoxymethyleneamino and pyridyl groups () introduce electron-withdrawing and polar motifs, which could enhance interactions with charged residues in biological targets.
Lipophilicity and Solubility :
- Methyl and ethyl derivatives () exhibit lower molecular weights and higher solubility, making them preferable for aqueous-phase applications.
- The benzothiazole and pyrimidine derivatives (Target, ) likely have reduced solubility due to increased hydrophobicity, necessitating formulation adjustments.
Structural Similarity Metrics :
- Using Tanimoto-like coefficients (), the target compound would show moderate similarity to (shared sulfanylmethyl linkage) but lower similarity to or 7 due to substituent divergence.
Q & A
Q. What are the optimal synthetic routes for this compound?
The synthesis typically involves multi-step reactions, including cyclization and coupling. For example:
- Triazole formation : Refluxing substituted precursors (e.g., 4-amino-1,2,5-oxadiazole) with reagents like glacial acetic acid and ethanol under controlled conditions .
- Sulfanyl-methyl linkage : Thiol-ene "click" chemistry or nucleophilic substitution between benzothiazole sulfhydryl groups and halogenated intermediates, as seen in similar triazole-thiol syntheses .
- Esterification : Ethyl ester introduction via carboxyl group activation (e.g., using DCC/DMAP) .
Q. Which analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : To confirm regiochemistry of the triazole ring and substituent positions (e.g., ¹H and ¹³C NMR) .
- HPLC : For purity assessment, especially to detect regioisomers or unreacted intermediates .
- Mass spectrometry (HRMS) : To validate molecular weight and fragmentation patterns .
Q. What structural features influence its reactivity?
- The 1,2,5-oxadiazole ring enhances electron-withdrawing properties, stabilizing electrophilic centers for nucleophilic attacks .
- The benzothiazole sulfanyl group contributes to π-π stacking in biological interactions, while the ethoxy moiety improves solubility .
- The triazole core allows hydrogen bonding and coordination with metal catalysts in further derivatization .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature, solvent polarity (e.g., DMF vs. ethanol), and catalyst loading. For example, flow chemistry systems (e.g., continuous stirred-tank reactors) enable precise control over residence time and mixing efficiency .
- Microwave-assisted synthesis : Reduces reaction time for cyclization steps (e.g., triazole formation from 8–12 hours to 30 minutes) .
Q. How do computational methods aid in predicting biological activity?
- Molecular docking : Simulate interactions with targets like kinases or cytochrome P450 enzymes. For example, the oxadiazole ring may bind ATP pockets via hydrogen bonding, while the benzothiazole group engages in hydrophobic interactions .
- QSAR modeling : Correlate substituent electronegativity (e.g., ethoxy vs. methoxy groups) with antimicrobial IC₅₀ values from in vitro assays .
Q. How to resolve contradictions in biological activity data?
- Purity verification : Use HPLC-MS to rule out impurities (e.g., unreacted 4-amino-oxadiazole) that may skew cytotoxicity assays .
- Structural analogs : Synthesize derivatives (e.g., replacing ethoxy with methoxy) to isolate the bioactive moiety. For instance, a 2024 study found that ethoxy-substituted benzothiazoles showed 3× higher anticancer activity than methoxy variants .
Q. What strategies validate stereochemical outcomes in derivatives?
- Chiral HPLC : Resolve enantiomers post-functionalization (e.g., ester hydrolysis to carboxylic acid derivatives) .
- X-ray crystallography : Confirm absolute configuration, as demonstrated in related triazole-pyrazole hybrids .
Methodological Insights
Q. How to design a stability study under physiological conditions?
- pH-dependent degradation : Incubate the compound in buffers (pH 4–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS, focusing on ester hydrolysis (carboxylate formation) and oxadiazole ring cleavage .
- Light sensitivity : Use amber vials and UV-vis spectroscopy to assess photodegradation kinetics .
Q. What in vitro assays are suitable for evaluating enzyme inhibition?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
